Ethyl 2-methyl-3-oxopentanoate

Chemoenzymatic synthesis Pheromone chemistry Asymmetric reduction

Ethyl 2-methyl-3-oxopentanoate (CAS 759-66-0) is a branched-chain β-ketoester with molecular formula C₈H₁₄O₃, a density of 0.979 g/cm³, and a boiling point of 199.4°C at 760 mmHg. The compound possesses a prochiral center at C2 and is available as a racemic mixture unless otherwise specified; enantiopure forms, such as ethyl (2R)-2-methyl-3-oxopentanoate (CAS 138752-69-9), can be obtained through asymmetric synthesis routes.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 759-66-0
Cat. No. B1604888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-3-oxopentanoate
CAS759-66-0
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(=O)OCC
InChIInChI=1S/C8H14O3/c1-4-7(9)6(3)8(10)11-5-2/h6H,4-5H2,1-3H3
InChIKeyYXZUMIRYUCTIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methyl-3-oxopentanoate (CAS 759-66-0) Procurement Guide: Properties and Baseline Specifications


Ethyl 2-methyl-3-oxopentanoate (CAS 759-66-0) is a branched-chain β-ketoester with molecular formula C₈H₁₄O₃, a density of 0.979 g/cm³, and a boiling point of 199.4°C at 760 mmHg [1]. The compound possesses a prochiral center at C2 and is available as a racemic mixture unless otherwise specified; enantiopure forms, such as ethyl (2R)-2-methyl-3-oxopentanoate (CAS 138752-69-9), can be obtained through asymmetric synthesis routes [2]. This β-ketoester serves as a versatile building block in organic synthesis, with documented utility in chemoenzymatic transformations and pharmaceutical intermediate preparation [3].

Why Generic β-Ketoester Substitution Fails: Critical Differentiation of Ethyl 2-methyl-3-oxopentanoate (759-66-0)


β-Ketoesters constitute a broad class of compounds with widely varying steric and electronic profiles; however, the specific C2-methyl substitution pattern and C3-propionyl (ethyl ketone) moiety in ethyl 2-methyl-3-oxopentanoate confer unique reactivity characteristics that cannot be replicated by simpler analogs such as ethyl acetoacetate or ethyl 3-oxopentanoate . The presence of the C2-methyl group introduces steric hindrance that modulates enolate formation and alkylation regioselectivity, while simultaneously establishing a prochiral center that enables downstream enantioselective transformations—a feature absent in unsubstituted linear β-ketoesters . Direct substitution with methyl 2-methyl-3-oxopentanoate alters the ester leaving group, affecting transesterification kinetics and lipase recognition in enzymatic processes; substitution with the corresponding free acid (2-methyl-3-oxopentanoic acid, CAS 14925-93-0) eliminates the protected carboxylate functionality required for Claisen condensations and related carbon-carbon bond forming reactions . The quantitative evidence below establishes the specific conditions under which this compound demonstrates verifiable differentiation.

Ethyl 2-methyl-3-oxopentanoate (759-66-0): Quantitative Comparative Evidence for Procurement Decisions


Enantioselective Fungal Reduction as a Key Step in Sitophilate Pheromone Synthesis

Ethyl 2-methyl-3-oxopentanoate serves as the critical prochiral substrate in an enantioselective fungal reduction step that introduces the required stereochemistry for (2S,3R)-Sitophilate synthesis. Using a strain of Aureobasidium pullulans (CCM H1), the β-ketoester undergoes stereoselective ketone reduction followed by Mitsunobu inversion at C3 to establish the desired 2S,3R configuration [1]. This chemoenzymatic route achieves a 50% overall yield from ethyl 2-methyl-3-oxopentanoate to the final pheromone product, representing a significant improvement over earlier multi-step synthetic approaches that employed Sharpless asymmetric epoxidation and regioselective epoxide opening, which were characterized by more extensive reaction sequences and lower yields [1]. In contrast, direct chemical reduction of analogous β-ketoesters such as ethyl 2-methyl-3-oxobutanoate (ethyl 2-methylacetoacetate) would yield products with differing alkyl chain lengths incompatible with the natural pheromone structure.

Chemoenzymatic synthesis Pheromone chemistry Asymmetric reduction

Comparative Reactivity in Transesterification Model Reactions for β-Ketoester Evaluation

In a systematic evaluation of transesterification reactions mediated by magnesium metal and iodine, ethyl 2-methyl-3-oxopentanoate was employed alongside ethyl 3-oxobutanoate (ethyl acetoacetate) as model β-ketoester substrates to assess reactivity toward various alcohols [1]. This comparative study, conducted prior to the preparation of the target pheromone ester 1-ethylpropyl 2-methyl-3-hydroxypentanoate (Sitophilate), established that β-ketoesters with differing alkyl substitution patterns exhibit distinct transesterification kinetics and product distributions [1]. While specific yield data for ethyl 2-methyl-3-oxopentanoate under these conditions is not explicitly quantified in the available abstract, the study's design explicitly positioned this compound as a necessary structural analog to model the target pheromone's ester framework [1].

Transesterification β-Ketoester reactivity Magnesium-iodine catalysis

Physicochemical Property Differentiation from Shorter-Chain β-Ketoester Analogs

Ethyl 2-methyl-3-oxopentanoate exhibits a boiling point of 199.4°C at 760 mmHg, a density of 0.979 g/cm³, and a calculated LogP of 1.16 [1]. In comparison, ethyl acetoacetate (ethyl 3-oxobutanoate, CAS 141-97-9), a widely used shorter-chain β-ketoester, has a boiling point of 180.8°C and a LogP of approximately 0.3 [2]. The 18.6°C higher boiling point of ethyl 2-methyl-3-oxopentanoate reflects its extended carbon chain and increased van der Waals interactions, which directly impact distillation purification parameters and solvent compatibility in reactions requiring elevated temperatures [1]. The 0.86 LogP unit increase indicates significantly greater lipophilicity, which influences partitioning behavior in biphasic reaction systems and enzymatic transformations where substrate-enzyme hydrophobic interactions govern binding affinity [1].

Physicochemical properties Solvent selection Process chemistry

Validated Application Scenarios for Ethyl 2-methyl-3-oxopentanoate (759-66-0) Based on Quantitative Evidence


Stereoselective Synthesis of (2S,3R)-Sitophilate Aggregation Pheromone via Chemoenzymatic Reduction

Ethyl 2-methyl-3-oxopentanoate is the validated prochiral substrate for enantioselective fungal reduction using Aureobasidium pullulans (CCM H1), followed by Mitsunobu inversion at C3 and lipase-mediated transesterification with Candida antarctica lipase B (Novozym 435) under microwave irradiation to produce (2S,3R)-Sitophilate in 50% overall yield [1]. This chemoenzymatic route is specifically optimized for the C2-methyl, C3-propionyl substitution pattern of this β-ketoester; procurement of analogs with differing chain lengths (e.g., ethyl 2-methyl-3-oxobutanoate) would not yield the correct pheromone structure. Researchers developing integrated pest management tools for stored grain protection or studying coleopteran semiochemistry should prioritize this specific compound to reproduce the documented synthetic pathway.

Model Substrate for β-Ketoester Transesterification Methodology Development

Ethyl 2-methyl-3-oxopentanoate has been employed alongside ethyl 3-oxobutanoate in systematic transesterification studies using magnesium metal and iodine catalysis to model the reactivity of β-ketoesters with varying steric and electronic profiles [1]. This compound's branched structure (C2-methyl substitution) provides a more sterically demanding substrate than linear β-ketoesters, enabling researchers to evaluate catalyst tolerance and reaction scope under conditions relevant to complex ester synthesis. Procurement of this compound supports methodology development efforts aimed at optimizing transesterification conditions for sterically hindered ester substrates.

β-Ketoester Building Block for Antiproliferative Polyketide Intermediate Synthesis

The methyl ester analog (methyl 2-methyl-3-oxopentanoate) has been documented as an intermediate in the synthesis of (+)-R-aureothin, an antiproliferative polyketide with established antitumor and antifungal activities [1]. Ethyl 2-methyl-3-oxopentanoate serves as the corresponding ethyl ester building block for analogous synthetic routes, where the choice of ester protecting group can be tailored to specific downstream deprotection or transesterification requirements. Researchers engaged in polyketide natural product synthesis or antiproliferative agent development may procure this compound as a precursor for C2-methyl branched β-ketoester scaffolds.

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